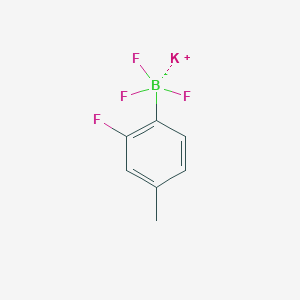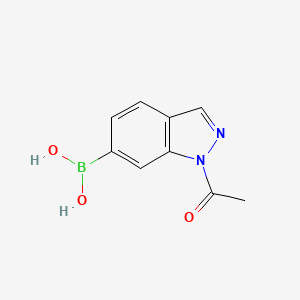
(1-acetyl-1H-indazol-6-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-acetyl-1H-indazol-6-yl)boronic acid is a boronic acid derivative featuring an indazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both the boronic acid and indazole moieties endows it with unique chemical properties that make it a valuable building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under controlled conditions to form the indazole ring, followed by borylation using boronic acid reagents .
Industrial Production Methods
While specific industrial production methods for (1-acetyl-1H-indazol-6-yl)boronic acid are not widely documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions for high yield and purity, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(1-acetyl-1H-indazol-6-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other derivatives.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Various electrophiles and nucleophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions on the indazole ring can introduce a wide range of functional groups.
Scientific Research Applications
(1-acetyl-1H-indazol-6-yl)boronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (1-acetyl-1H-indazol-6-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in the study of enzyme inhibition. The indazole ring can interact with various biological targets, influencing pathways involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
(1H-indazol-6-yl)boronic acid: Lacks the acetyl group, which can influence its reactivity and interactions.
(1-methyl-1H-indazol-6-yl)boronic acid:
Uniqueness
(1-acetyl-1H-indazol-6-yl)boronic acid is unique due to the presence of both the acetyl and boronic acid groups, which confer distinct chemical properties. The acetyl group can influence the compound’s reactivity and interactions, while the boronic acid group provides versatility in forming reversible covalent bonds.
Properties
Molecular Formula |
C9H9BN2O3 |
|---|---|
Molecular Weight |
203.99 g/mol |
IUPAC Name |
(1-acetylindazol-6-yl)boronic acid |
InChI |
InChI=1S/C9H9BN2O3/c1-6(13)12-9-4-8(10(14)15)3-2-7(9)5-11-12/h2-5,14-15H,1H3 |
InChI Key |
VSAPXEOKEOFGED-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=NN2C(=O)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(Aminomethyl)-1-methylpiperidin-4-yl]methanol](/img/structure/B13468725.png)
![2-[1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethan-1-amine](/img/structure/B13468729.png)
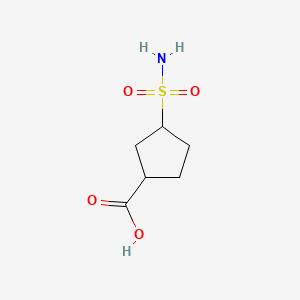
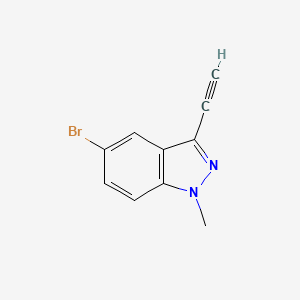
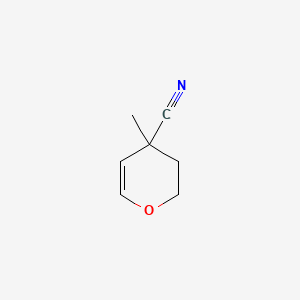
![4,4,5,5-Tetramethyl-2-[(oxan-2-yl)methyl]-1,3,2-dioxaborolane](/img/structure/B13468744.png)
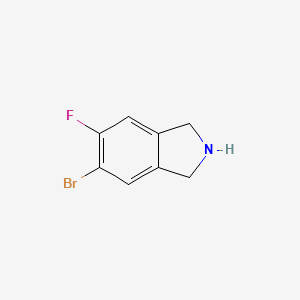
![3,5-Dibromo-4-[(but-3-en-1-yloxy)methyl]pyridine](/img/structure/B13468773.png)
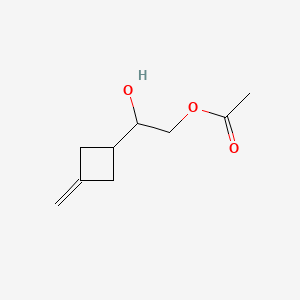
![5-Nitro-2-[1-(trifluoromethyl)cyclopropyl]pyridine](/img/structure/B13468788.png)
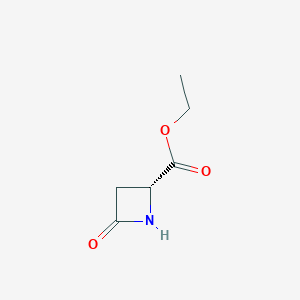
![4-Amino-3-methyl-5-[2-(trimethylsilyl)ethynyl]benzonitrile](/img/structure/B13468802.png)
